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Compound of Interest

Compound Name: 5-Fluoro-8-methoxyquinoline

CAS No.: 439-88-3

Cat. No.: B1447066

Get Quote

Executive Summary & Strategic Rationale
5-Fluoro-8-methoxyquinoline (CAS 439-88-3) represents a critical scaffold in medicinal

chemistry, distinct from its parent 8-hydroxyquinoline (8-HQ) by the methylation of the phenolic

oxygen. This modification abolishes the metal-chelating capability typical of 8-HQ while

retaining the planar, lipophilic quinoline core, making it an ideal pharmacophore for modulating

metabolic stability and off-target metallo-enzyme inhibition.

This guide validates the synthesis of 5-Fluoro-8-methoxyquinoline, objectively comparing the

Nucleophilic Substitution (O-Methylation) route against the De Novo Cyclization (Skraup/Gould-

Jacobs) and Direct Electrophilic Fluorination routes.

The Verdict: The O-Methylation of 5-fluoro-8-hydroxyquinoline is the superior protocol for

research and early-phase scale-up, offering the highest regiochemical fidelity and simplified

purification.
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Strategic Route Analysis
The following table contrasts the three primary synthetic strategies based on experimental

efficiency, impurity profiles, and scalability.

Feature
Route A: O-

Methylation

(Recommended)

Route B:

Skraup/Gould-

Jacobs

Route C: Direct

Fluorination

Precursor
5-Fluoro-8-

hydroxyquinoline

5-Fluoro-2-

methoxyaniline
8-Methoxyquinoline

Key Reagent MeI or DMS / K₂CO₂
Glycerol / H₂SO₄ or

EMME
Selectfluor / XeF₂

Regioselectivity Perfect (100%)
Moderate (Isomers

possible)

Poor (Mixture of 5-F

and 7-F)

Yield High (85-95%)
Low to Moderate (30-

60%)
Low (<40%)

Impurity Profile
Unreacted phenol

(easy removal)

Tars, regioisomers,

polymerized

byproducts

Difficult-to-separate 7-

fluoro isomer

Validation
Disappearance of OH

(FeCl₃ test)

Requires complex

HPLC/NMR

Requires 19F-NMR

integration

Validated Experimental Protocol (Route A)
Objective: Synthesis of 5-Fluoro-8-methoxyquinoline via O-Methylation. Mechanism: SN2

Nucleophilic Substitution.

Materials & Reagents
Substrate: 5-Fluoro-8-hydroxyquinoline (1.0 eq) [CAS: 387-97-3]

Electrophile: Methyl Iodide (MeI) (1.2 eq) [Note: Dimethyl sulfate is a cheaper alternative for

scale-up but requires stricter safety handling]
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Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

Solvent: DMF (Dimethylformamide) or Acetone (anhydrous)

Step-by-Step Methodology
Activation: Charge a round-bottom flask with 5-Fluoro-8-hydroxyquinoline (10 mmol) and

anhydrous DMF (20 mL). Add K₂CO₃ (20 mmol) in one portion.

Causality: The base deprotonates the phenolic hydroxyl (pKa ~9.9), generating the potent

phenoxide nucleophile. The color typically shifts to yellow/orange.

Alkylation: Cool the suspension to 0°C (ice bath) to minimize exothermic runaway. Add

Methyl Iodide (12 mmol) dropwise over 10 minutes.

Reaction: Remove the ice bath and stir at Room Temperature (25°C) for 4–6 hours.

Self-Validating Check: Monitor via TLC (Hexane:EtOAc 4:1). The starting material (polar,

phenolic) will disappear, and a less polar spot (product) will appear.

Chemical Validation: Take a 0.1 mL aliquot, dilute with MeOH, and add 1 drop of FeCl₃

solution. Green/Black color = Incomplete Reaction.Yellow/No Change = Reaction

Complete.

Work-up: Pour the reaction mixture into ice-cold water (100 mL). The product typically

precipitates as a white to off-white solid.

If solid forms: Filter, wash with water to remove K₂CO₃ and DMF, and dry.

If oil forms: Extract with Ethyl Acetate (3 x 30 mL), wash organic layer with brine, dry over

Na₂SO₄, and concentrate.

Purification: Recrystallize from Methanol or purify via silica gel flash chromatography (0-10%

EtOAc in Hexanes).

Analytical Validation Framework
To ensure scientific integrity, the synthesized product must pass the following validation criteria.
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Visualizing the Workflow

Start: 5-Fluoro-8-hydroxyquinoline

Reaction: MeI, K2CO3, DMF
(SN2 Mechanism)

Deprotonation

Validation Point:
FeCl3 Test (Phenol check)

4-6 HoursPositive (Green Color)
Continue Stirring

Work-up: H2O Quench
Extraction/Filtration

Negative (Yellow)
Complete

Final Analysis:
1H NMR, 19F NMR, GC-MS

Isolate

Click to download full resolution via product page

Figure 1: Decision logic and workflow for the synthesis and validation of 5-Fluoro-8-
methoxyquinoline.

Key Characterization Data
Appearance: White to light yellow crystalline solid.[1]

Melting Point: 40.0 – 42.0 °C.
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1H NMR (CDCl₃, 400 MHz):

4.10 (s, 3H, OMe) – Diagnostic Singlet.

7.0-8.9 (m, 5H, Aromatic protons).

Validation: Absence of broad singlet >9.0 ppm (Phenolic OH).

19F NMR:

Single peak confirming mono-fluorination.

Comparison: Direct fluorination (Route C) would show a secondary peak for the 7-fluoro

isomer.

Mass Spectrometry (GC-MS):

Molecular Ion (

): 177 m/z.

Base Peak: Loss of methyl group or CO extrusion.

Troubleshooting & Optimization
Issue Probable Cause Corrective Action

Low Yield
Incomplete deprotonation or

moisture in solvent.

Ensure DMF is anhydrous.

Increase K₂CO₃ to 2.5 eq.

Oily Product
Residual DMF or solvent

trapped.

Wash organic layer thoroughly

with water/brine. Dry under

high vacuum.

Impurity: N-Methylation Reaction temperature too high.
Maintain reaction at 0°C -> RT.

Do not reflux.

Color Retention Oxidation of quinoline ring.
Perform reaction under

Nitrogen/Argon atmosphere.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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